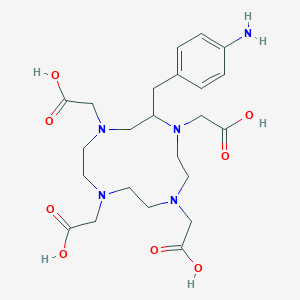

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Overview

Description

“2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid” is a complex organic compound. It’s a derivative of 4-Aminobenzyl alcohol, which is used as a starting material to synthesize other organic compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. A simplified synthesis of a similar bifunctional chelating agent has been described in a study . The process involves the reaction of a bisbromoamide with a p-nitrobenzyl ethylenediamine followed by reduction of the cyclic diamide .Molecular Structure Analysis

The molecular structure of this compound is complex. It’s related to 4-Aminobenzyl alcohol, which has been studied using X-ray crystallography . The structure shows a “herringbone” pattern with stacks of hydrogen-bonded molecules when viewed down the b-axis .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of bifunctional chelators, including 1,7-bis-(4-aminobenzyl)-1,4,7,10-tetraaza-cyclododecane-4,10-diacetic acid, is significant in creating bivalent imaging agents for molecular imaging. This synthesis route is high-yielding and can produce multi-gram scale quantities (Riss et al., 2012).

- Research on N- and C-functionalized DOTA complexes (including 2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has explored their elution behavior and structural characterization for the labeling of biomolecules. These studies involve HPLC, MS, and NMR spectroscopy (Weisshoff et al., 2009).

Applications in Biomedical Imaging

- DOTA-peptide conjugates, including derivatives of this compound, are increasingly used in biomedical applications like targeted imaging and therapeutic radiopharmaceuticals, as well as MRI contrast agents. The coordination and chelation chemistry of these conjugates are crucial for these applications (De Leon-Rodriguez & Kovács, 2008).

- Novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid have been synthesized for radiolabeling proteins. These agents show promise in radioimmunotherapy applications due to their improved radiometal chelation rate and complex stability (Chappell et al., 2003).

Chelation Chemistry and Coordination

- The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid (DOTA) is integral to the development of metal-based radiopharmaceutics and imaging contrast agents. Understanding the variability of structures obtained and gaining insights into its diversity are key areas of research (Viola-Villegas & Doyle, 2009).

Synthesis Methods and Large-scale Production

- Large-scale synthesis techniques have been developed for bifunctional chelating agents like nitrobenzyl-DOTA, which are critical for medical applications requiring stable attachment of radiometals to monoclonal antibodies. These methods enable the production of substantial quantities of the chelating agent (Renn & Meares, 1992).

- Methods for producing high specific activity Sn-117m with commercial cyclotrons have been explored. Sn-117m is a theragnostic isotope of growing interest, and its production involves chelation with an aminobenzyl derivative of DOTA for medical applications (Stevenson et al., 2015).

Radioisotope Labeling and PET Imaging

- The effect of the bifunctional chelator on the biodistribution of a (64)Cu-labeled antibody was studied to understand the relationship between the stability of Cu-complexes of different bifunctional chelators and the biodistribution in tumor-bearing mice. This research provides insights into the use of copper radioisotopes in antibody radiolabeling (Dearling et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are metal ions . This compound is a bifunctional chelating agent (BCA) that binds strongly with radio-metals like Indium-111, Gallium-67, Yttrium-90, and Samarium-153 . These metal ions are often attached to antibodies for medical applications such as radioimmunotherapy, tumor imaging, or immunoscintigraphy .

Mode of Action

The compound interacts with its targets (metal ions) by forming highly stable complexes under physiological conditions . This stability is crucial as it prevents significant release of metals, thereby ensuring the effectiveness of the medical applications .

Pharmacokinetics

The stability of the compound under physiological conditions suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific application. For instance, in radioimmunotherapy, the compound helps deliver radio-metals to cancer cells, enabling targeted radiation therapy . In imaging applications, the compound can help enhance the contrast of images .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH and temperature of the physiological environment can affect the stability of the compound and its complexes with metal ions . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the compound’s ability to bind with its target metal ions.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . It can interact with enzymes, proteins, and other biomolecules, influencing their function and behavior

Cellular Effects

The cellular effects of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are diverse and depend on the specific cellular context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYDUAGNNSZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451972 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181065-46-3 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

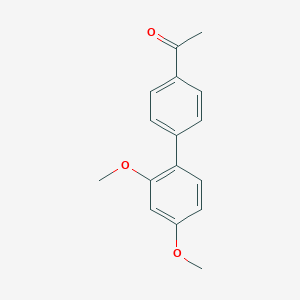

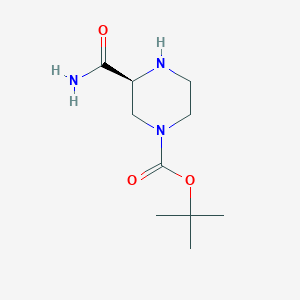

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)